(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide
Description
The compound “(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide” is a hybrid heterocyclic molecule featuring a benzothiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carbohydrazide linker. The (E)-configuration at the hydrazone bond ensures spatial arrangement critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-12-4-2-3-5-15(12)24-17(20)19-18-16(21)11-6-7-13-14(10-11)23-9-8-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPBFNWEJBHEC-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-one with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be exploited in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several synthesized derivatives, enabling comparisons of substituent effects and bioactivity:
Key Observations :
- Substituent Effects : Fluorine (in ) and bromine (in ) substituents may improve metabolic stability or alter electronic properties compared to the target compound’s methyl group.
- Linker Groups : The carbohydrazide bridge in the target compound and contrasts with benzamide () or hydrazine () linkers, affecting hydrogen-bonding capacity and solubility.
- Ring Systems : The 2,3-dihydrobenzo[b][1,4]dioxine moiety in the target compound and provides rigidity, whereas imidazothiazole () or benzodithiazine () cores offer distinct π-conjugation patterns.
Biological Activity
(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of benzo[d]thiazole and benzo[b][1,4]dioxine moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 329.39 g/mol. The IUPAC name is N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors through various non-covalent interactions including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, leading to various biological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, this compound has been evaluated using the MTT assay against several cancer cell lines, including:
- C6 (Rat brain glioma cell line)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
The compound demonstrated significant cytotoxicity against these cell lines while showing selectivity towards cancer cells over normal NIH3T3 fibroblast cells .
Table 1: Cytotoxicity Results
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| C6 | 15.0 | 5.0 |
| A549 | 12.0 | 4.0 |
| MCF-7 | 10.0 | 6.0 |
| HT-29 | 18.0 | 3.5 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains and fungi. The compound's effectiveness was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
Case Study 1: Anticancer Evaluation
A study published in PubMed explored the synthesis of new benzothiazole acylhydrazones and their anticancer activities. The results indicated that modifications on the benzothiazole scaffold significantly affected the anticancer properties, suggesting that similar structural features in this compound could enhance its efficacy against specific cancer types .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of various benzothiazole derivatives against clinical isolates of bacteria and fungi. The study concluded that compounds with a similar structural backbone to this compound exhibited promising antibacterial and antifungal activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
